1,4-bis(bromomethyl)bicyclo[2.2.2]octane

Catalog No.
S6903101
CAS No.
34131-01-6
M.F
C10H16Br2
M. Wt
296.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-bis(bromomethyl)bicyclo[2.2.2]octane

CAS Number

34131-01-6

Product Name

1,4-bis(bromomethyl)bicyclo[2.2.2]octane

IUPAC Name

1,4-bis(bromomethyl)bicyclo[2.2.2]octane

Molecular Formula

C10H16Br2

Molecular Weight

296.04 g/mol

InChI

InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2

InChI Key

UOOKHDGJGDNVTM-UHFFFAOYSA-N

SMILES

C1CC2(CCC1(CC2)CBr)CBr

Canonical SMILES

C1CC2(CCC1(CC2)CBr)CBr

1,4-bis(bromomethyl)bicyclo[2.2.2]octane is an organic compound with a unique bicyclic structure characterized by two bromomethyl groups at the 1 and 4 positions of the bicyclo[2.2.2]octane framework. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications. Its molecular formula is C10H16Br2C_{10}H_{16}Br_2, and it possesses significant potential in the development of pharmaceuticals and advanced materials due to its functional groups that allow for further chemical modifications.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines, resulting in various substituted derivatives.
  • Reduction Reactions: The compound can be reduced to bicyclo[2.2.2]octane-1,4-dimethanol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Under specific conditions, oxidation can yield bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Common reagents and conditions for these reactions include:

  • Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Research into the biological activity of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane is ongoing, particularly in its potential applications in medicinal chemistry. Its structure allows it to act as a bifunctional alkylating agent, which could be useful in targeting nucleophilic sites on biomolecules for therapeutic purposes. Additionally, it has been investigated for use in drug delivery systems and as a building block for pharmaceutical compounds.

The synthesis of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane can be accomplished through several methods:

  • Bromination of Bicyclo[2.2.2]octane-1,4-dimethanol: This method involves treating the dimethanol derivative with bromine or hydrobromic acid under mild conditions to yield high purity products.
  • Oxidative Methods: Some procedures utilize oxidizing agents in the presence of transition metal catalysts to produce various substituted bicyclo[2.2.2]octane derivatives which can then be further brominated .

In industrial settings, large-scale bromination processes are often employed to optimize efficiency and cost-effectiveness.

1,4-bis(bromomethyl)bicyclo[2.2.2]octane has numerous applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and polymers.
  • Biochemistry: The compound is used as a cross-linking agent in protein chemistry and enzyme mechanism studies.
  • Pharmaceuticals: Investigated for potential roles in drug delivery systems and as a precursor for pharmaceutical compounds.
  • Materials Science: Employed in producing advanced materials such as high-performance plastics and resins.

Studies focusing on the interaction of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane with various nucleophiles have shown that its bromine substituents facilitate the formation of stable adducts through covalent bonding with target molecules. This reactivity is crucial for its application in synthetic chemistry and biological systems where targeted modifications are required.

Similar Compounds

Compound NameDescription
Bicyclo[2.2.2]octane-1,4-dimethanolA precursor used in the synthesis of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidAn oxidation product of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane
1,4-diazabicyclo[2.2.2]octaneA structurally similar compound with different reactivity and applications

Uniqueness

The uniqueness of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane lies in its dual bromomethyl groups that enhance its reactivity and versatility in chemical synthesis compared to similar compounds that may not possess such functional groups or exhibit different reactivity patterns.

XLogP3

3.7

Exact Mass

295.95983 g/mol

Monoisotopic Mass

293.96188 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-04-14

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